N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide moiety and distinct aromatic substituents. The core structure includes:
- A pyrrolo[3,2-d]pyrimidin-4-one scaffold, which is a bicyclic system fused with a pyrimidine ring.
- 3-(4-methoxyphenyl) and 7-phenyl substituents on the pyrrolopyrimidine core.
- A 2-sulfanylacetamide group linked to the pyrrolopyrimidine, with the acetamide nitrogen bonded to a 4-fluorophenyl ring.
The 4-methoxy group on the phenyl ring at position 3 introduces electron-donating properties, while the 4-fluoro substituent on the acetamide’s phenyl ring adds electron-withdrawing effects. These structural features influence both physicochemical properties (e.g., solubility, logP) and biological interactions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O3S/c1-35-21-13-11-20(12-14-21)32-26(34)25-24(22(15-29-25)17-5-3-2-4-6-17)31-27(32)36-16-23(33)30-19-9-7-18(28)8-10-19/h2-15,29H,16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQXBTSYHRBKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For example, research demonstrates that derivatives of pyrrolopyrimidines can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms including the modulation of kinase pathways and the activation of tumor suppressor genes .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. A study highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .
Neurological Applications
Research indicates potential neuroprotective effects of this compound. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Research
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of the compound against various pathogens. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the pyrrolo[3,2-d]pyrimidine or related scaffolds but differ in substituents and biological profiles:
Key Observations :
- 4-Trifluoromethoxyphenyl (in ) enhances lipophilicity compared to the 4-fluorophenyl group in the reference compound.
- Dipentylamino and ethyl carboxylate groups (in ) introduce steric bulk and polar functionality, respectively, which may influence solubility and membrane permeability.
Physicochemical Properties
Analysis :
- Higher logP values in thieno and trifluoromethoxy derivatives suggest increased membrane permeability but poorer aqueous solubility.
- The reference compound’s 5 rotatable bonds may offer conformational flexibility for target engagement compared to rigidified analogues.
Q & A
Q. What mechanistic insights explain the compound’s biological activity in kinase inhibition?
- Methodological Answer : Conduct time-resolved fluorescence resonance energy transfer (TR-FRET) assays to measure kinase inhibition kinetics. Pair with mutagenesis studies (e.g., alanine scanning of ATP-binding pockets) to identify critical residues for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
